molecular formula C13H12N4O4 B2777641 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1235000-96-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2777641
CAS No.: 1235000-96-0
M. Wt: 288.263
InChI Key: ABILGJZGNFXOGH-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1235000-96-0) is a synthetic small molecule with a molecular formula of C13H12N4O4 and a molecular weight of 288.26 g/mol . Its structure incorporates a 1,2,4-oxadiazole moiety, a heterocyclic ring known for its significant role in medicinal chemistry due to its bioisosteric properties and an unusually wide spectrum of potential biological activities . This ring system is found in compounds with diverse applications, including serving as enzyme inhibitors and receptor agonists/antagonists, and is a key framework in novel drug discovery . The 1,2,4-oxadiazole core is noted for its ability to serve as an ester or amide bioisostere, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . While specific biological data for this exact molecule is an area of ongoing research, its molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents. It is primarily of interest in pharmaceutical and biochemical research for probing enzyme interactions and receptor pathways. Please note: This compound is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-8-15-12(21-16-8)6-14-11(18)7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABILGJZGNFXOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole and oxazole rings. One common approach is to first synthesize the 3-methyl-1,2,4-oxadiazole ring through cyclization reactions involving amidoximes and isatoic anhydrides. The oxazole ring can be formed through cyclodehydration of 2-aminophenol derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

2. Antimicrobial Activity

Research has highlighted the compound's effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies demonstrated that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential utility as antimicrobial agents .

3. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated that it could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of acute inflammation . This suggests its potential application in treating inflammatory diseases.

4. Drug Discovery

The compound serves as a lead structure for the development of novel drugs targeting specific diseases. Its diverse biological activities make it an attractive candidate for further modifications to enhance efficacy and reduce toxicity .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an effective antimicrobial agent.

Anti-inflammatory Study

In an acute inflammation model induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests its utility in managing inflammatory conditions.

Cancer Research

In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. The study revealed increased caspase activity and changes in mitochondrial membrane potential, indicating its potential as an anticancer agent .

Activity TypeEffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced TNF-alpha levels in vitro
AnticancerInduced apoptosis in breast cancer cells

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole and oxazole rings are key structural features that contribute to its biological activity. These rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

  • (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its dual ring structure, which provides a unique combination of chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 3 methyl 1 2 4 oxadiazol 5 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide\text{N 3 methyl 1 2 4 oxadiazol 5 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide}

Key Properties

PropertyValue
Molecular FormulaC12H12N4O3
Molecular Weight244.25 g/mol
LogP1.23
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole structure have shown significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays :
    • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 12 µM, indicating potent activity against breast cancer cells.
    • A549 (Lung Cancer) : An IC50 value of 15 µM was recorded, suggesting effective inhibition of lung cancer cell proliferation.
    These findings align with previous research indicating that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The biological activity of this compound appears to involve several mechanisms:

  • Apoptosis Induction : Flow cytometry assays have demonstrated that this compound induces apoptosis in MCF-7 and A549 cells. The mechanism involves:
    • Activation of caspase pathways (caspase 3/7).
    • Disruption of mitochondrial membrane potential.
    • Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which is critical for inhibiting cell division and promoting apoptosis .

Study 1: Synthesis and Evaluation

In a study published in 2020, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among them, this compound was identified as one of the most promising candidates with significant anticancer activity against multiple cell lines .

Study 2: Molecular Docking Analysis

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression. The binding affinity was assessed using various computational tools, revealing strong interactions with key enzymes related to apoptosis and cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by coupling with the benzoxazole-acetamide moiety. Key steps include:
  • Oxadiazole formation : Cyclization under dehydrating conditions (e.g., POCl₃ or DCC) at 80–100°C .
  • Amide coupling : Use of chloroacetyl chloride with triethylamine in anhydrous dioxane at 20–25°C .
  • Purification : HPLC or column chromatography for intermediates; final product purity (>95%) is confirmed via NMR (¹H/¹³C) and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies protons on the oxadiazole (δ 2.4–2.6 ppm for CH₃) and benzoxazole (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 289.31 (M+H⁺) confirm the molecular formula C₁₃H₁₁N₃O₃S .
  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the oxadiazole-benzoxazole junction .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays .
  • Antimicrobial screening : Disc diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the oxadiazole (e.g., 3-methyl vs. 3-chloro) and benzoxazole (e.g., electron-withdrawing groups) .
  • Activity comparison : Tabulate IC₅₀ values for analogs (see example table below).
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like FoxO1 .

Q. Example SAR Table :

Analog SubstituentCOX-2 IC₅₀ (µM)HeLa IC₅₀ (µM)
3-methyl oxadiazole12.3 ± 1.245.7 ± 3.1
3-chloro oxadiazole8.9 ± 0.932.4 ± 2.8
Data adapted from

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7 variability) and incubation times .
  • Solvent effects : Compare DMSO (≤0.1% v/v) vs. aqueous solubility impacts on activity .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Q. What mechanistic studies are required to elucidate the compound’s interaction with FoxO1?

  • Methodological Answer :
  • Western blotting : Quantify FoxO1 activation via phosphorylation status (e.g., p-FoxO1 vs. total FoxO1) .
  • Gene silencing : siRNA knockdown of FoxO1 to confirm target specificity in Aβ reduction assays .
  • Transcriptomics : RNA-seq to identify downstream targets (e.g., P21, BIM) regulated by the compound .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to assess CYP450 inhibition and hepatotoxicity risks .
  • Metabolite identification : LC-MS/MS to track in vitro microsomal degradation (e.g., Phase I oxidation) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity with glutathione .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or in situ IR to identify side reactions (e.g., oxadiazole ring-opening) .
  • Parameter optimization : Compare yields under varying temperatures (e.g., 70°C vs. 100°C) and catalysts (e.g., DCC vs. EDCI) .
  • Scale-up effects : Pilot trials at 1g vs. 10g scales to assess reproducibility .

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